molecular formula C23H35NO4 B14208991 N-Tetradec-2-enoyl-L-tyrosine CAS No. 825637-86-3

N-Tetradec-2-enoyl-L-tyrosine

Cat. No.: B14208991
CAS No.: 825637-86-3
M. Wt: 389.5 g/mol
InChI Key: GVTKACVLFOBVIV-NRFANRHFSA-N
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Description

N-Tetradec-2-enoyl-L-tyrosine is a compound that belongs to the class of organic molecules known as long-chain 2-enoyl CoAs. These compounds are characterized by a coenzyme A substructure linked to a long-chain 2-enoyl chain of 13 to 21 carbon atoms. This compound is an intermediate in fatty acid metabolism and plays a role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradec-2-enoyl-L-tyrosine typically involves the esterification of tetradec-2-enoic acid with L-tyrosine. This reaction can be catalyzed by various enzymes or chemical catalysts under specific conditions. The reaction conditions often include a controlled temperature and pH to ensure the optimal activity of the catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using bioreactors. These bioreactors provide a controlled environment for the enzymatic reactions, allowing for the efficient production of the compound. The use of genetically engineered microorganisms that express the necessary enzymes can further enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Tetradec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

N-Tetradec-2-enoyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: The compound plays a role in studying fatty acid metabolism and enzyme activity.

    Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic agents.

    Industry: It is used in the production of bio-based chemicals and materials

Mechanism of Action

The mechanism of action of N-Tetradec-2-enoyl-L-tyrosine involves its role as an intermediate in fatty acid metabolism. It acts as a substrate for various enzymes, including acyl-CoA oxidase and trans-2-enoyl-CoA reductase. These enzymes catalyze the conversion of this compound into other metabolites, which are then utilized in various biochemical pathways .

Properties

CAS No.

825637-86-3

Molecular Formula

C23H35NO4

Molecular Weight

389.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(tetradec-2-enoylamino)propanoic acid

InChI

InChI=1S/C23H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-21(23(27)28)18-19-14-16-20(25)17-15-19/h12-17,21,25H,2-11,18H2,1H3,(H,24,26)(H,27,28)/t21-/m0/s1

InChI Key

GVTKACVLFOBVIV-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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